REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[Br:12])[CH3:2].[N:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21]N=2)[CH:17]=[CH:16][CH:15]=1.[CH:24](=[O:27])CC.[C:28]([CH2:30][C:31]([O:33][CH2:34]C)=O)#N>>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[Br:12])[CH3:2].[CH3:24][O:27][C:21]1[CH:16]=[CH:17][C:18]([CH2:23][NH2:14])=[CH:19][CH:20]=1.[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[NH:14][CH2:15][C:16]1[CH:28]=[CH:30][C:31]([O:33][CH3:34])=[CH:18][CH:17]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)Br)=O
|
Name
|
formula 31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)Br)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)NCC1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[Br:12])[CH3:2].[N:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21]N=2)[CH:17]=[CH:16][CH:15]=1.[CH:24](=[O:27])CC.[C:28]([CH2:30][C:31]([O:33][CH2:34]C)=O)#N>>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[Br:12])[CH3:2].[CH3:24][O:27][C:21]1[CH:16]=[CH:17][C:18]([CH2:23][NH2:14])=[CH:19][CH:20]=1.[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[NH:14][CH2:15][C:16]1[CH:28]=[CH:30][C:31]([O:33][CH3:34])=[CH:18][CH:17]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)Br)=O
|
Name
|
formula 31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)Br)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)NCC1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |